molecular formula C23H21ClN2O3 B11560918 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide

Cat. No.: B11560918
M. Wt: 408.9 g/mol
InChI Key: ZPTCLXVYEMGPLB-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is an organic compound with a complex structure that includes benzyloxy, phenoxy, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenol with 2-chlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with propanehydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining reaction conditions and purity, are crucial for its production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoquinones, while reduction could produce alcohol derivatives. Substitution reactions typically result in the replacement of specific functional groups with new ones .

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although more research is needed to confirm its efficacy.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in research.

Properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C23H21ClN2O3/c1-17(23(27)26-25-15-19-9-5-6-10-22(19)24)29-21-13-11-20(12-14-21)28-16-18-7-3-2-4-8-18/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+

InChI Key

ZPTCLXVYEMGPLB-MFKUBSTISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1Cl)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.